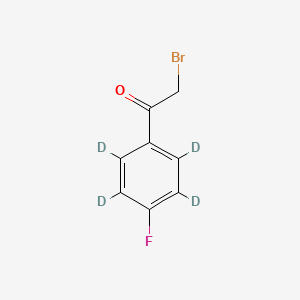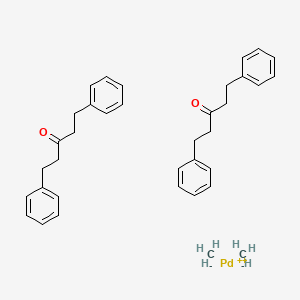
Carbanide;1,5-diphenylpentan-3-one;palladium(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanide;1,5-diphenylpentan-3-one;palladium(2+) is a complex compound that combines the properties of carbanides, ketones, and palladium complexes. This compound is of significant interest in the field of organic chemistry due to its unique structure and reactivity. The presence of palladium(2+) in the compound makes it a valuable catalyst in various chemical reactions, particularly in carbonylation and hydrogenation processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbanide;1,5-diphenylpentan-3-one;palladium(2+) typically involves the reaction of 1,5-diphenylpentan-3-one with a palladium(2+) salt in the presence of a suitable ligand. The reaction conditions often include a solvent such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation . The temperature and pressure conditions can vary depending on the specific reaction setup, but they are generally maintained at moderate levels to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of Carbanide;1,5-diphenylpentan-3-one;palladium(2+) may involve continuous flow reactors to enhance efficiency and scalability. The use of high-throughput screening techniques can help in optimizing the reaction conditions and identifying the most effective catalysts and ligands for the synthesis . Additionally, advanced purification methods such as chromatography and crystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Carbanide;1,5-diphenylpentan-3-one;palladium(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents. The reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield benzoic acid derivatives, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Carbanide;1,5-diphenylpentan-3-one;palladium(2+) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Carbanide;1,5-diphenylpentan-3-one;palladium(2+) involves the coordination of the palladium(2+) ion with the carbonyl and carbanide groups. This coordination activates the compound towards various chemical transformations. The palladium(2+) ion acts as a Lewis acid, facilitating the formation of reactive intermediates that undergo subsequent reactions to form the desired products . The molecular targets and pathways involved in these reactions include the activation of carbon-hydrogen bonds and the formation of carbon-carbon and carbon-heteroatom bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-diphenylpentan-3-one: A ketone that lacks the palladium(2+) ion and thus has different reactivity and applications.
Palladium(2+) complexes: Various palladium(2+) complexes with different ligands that exhibit unique catalytic properties.
Uniqueness
Carbanide;1,5-diphenylpentan-3-one;palladium(2+) is unique due to the combination of carbanide, ketone, and palladium(2+) functionalities. This unique structure imparts distinct reactivity and catalytic properties, making it valuable in both academic research and industrial applications .
Eigenschaften
Molekularformel |
C36H42O2Pd |
|---|---|
Molekulargewicht |
613.1 g/mol |
IUPAC-Name |
carbanide;1,5-diphenylpentan-3-one;palladium(2+) |
InChI |
InChI=1S/2C17H18O.2CH3.Pd/c2*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;;/h2*1-10H,11-14H2;2*1H3;/q;;2*-1;+2 |
InChI-Schlüssel |
PWIVFBMIXWZPAS-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[CH3-].C1=CC=C(C=C1)CCC(=O)CCC2=CC=CC=C2.C1=CC=C(C=C1)CCC(=O)CCC2=CC=CC=C2.[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



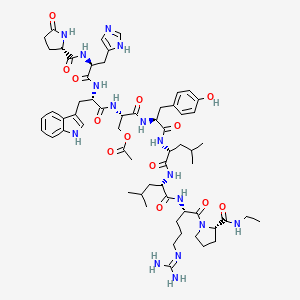
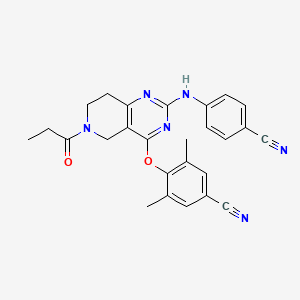
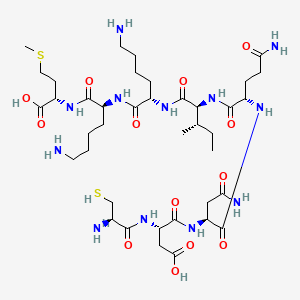
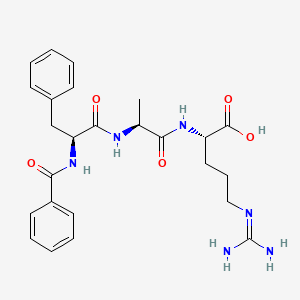
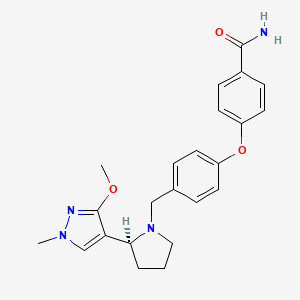
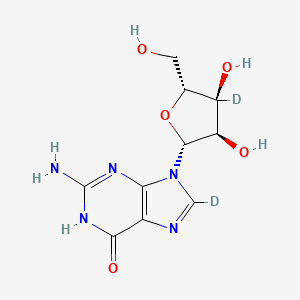
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12393441.png)
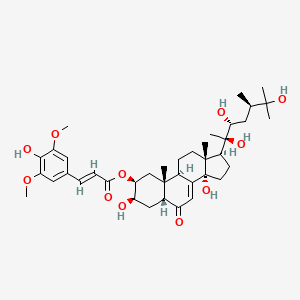
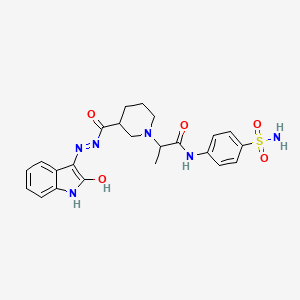

![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12393470.png)
